3,20-Dioxopregn-4-en-21-yl acetate

Description

DESOXYCORTICOSTERONE ACETATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1939.

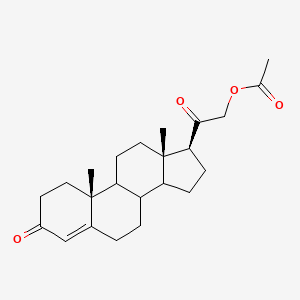

The 21-acetate derivative of desoxycorticosterone.

Properties

IUPAC Name |

[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h12,17-20H,4-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGRYOFKCNULNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-47-3 |

Source

|

| Record name | Percorten | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Core Mechanism of Deoxycorticosterone Acetate at the Mineralocorticoid Receptor: A Technical Guide for Researchers

Introduction: Beyond Aldosterone – Situating DOCA in Mineralocorticoid Research

Deoxycorticosterone acetate (DOCA), a synthetic ester of the endogenous steroid deoxycorticosterone (DOC), serves as a potent agonist for the mineralocorticoid receptor (MR).[1][2] While aldosterone is the primary physiological mineralocorticoid, DOCA is an invaluable tool in cardiovascular, renal, and endocrine research.[1] Its stability and potency make it the agent of choice for inducing experimental models of hypertension and organ damage, which are critically dependent on the activation of the mineralocorticoid receptor, often in conjunction with a high-salt diet.[1][3] Understanding the precise mechanism of action of DOCA at the MR is fundamental for interpreting data from these models and for the development of novel therapeutics targeting the MR signaling axis.

This guide provides an in-depth exploration of the molecular and cellular events initiated by the binding of DOCA to the mineralocorticoid receptor. We will dissect the classical genomic and the rapid non-genomic pathways, detail the experimental methodologies to probe these interactions, and present the downstream consequences of MR activation by this synthetic agonist.

Part 1: The Molecular Interaction - Binding, Conformation, and Dimerization

The action of DOCA begins with its binding to the mineralocorticoid receptor, a member of the nuclear receptor superfamily.[2][4] Unliganded, the MR resides primarily in the cytoplasm, complexed with chaperone proteins such as heat-shock protein 90 (hsp90), which maintain it in an inactive conformation ready to accept a ligand.[5][6]

Binding Affinity and Kinetics

DOCA, and its active form DOC, bind to the MR with high affinity, comparable to that of the endogenous ligand, aldosterone.[4][7] This high affinity underlies its potency as an MR agonist. The binding event is characterized by specific kinetic parameters which can be quantified using techniques like radioligand binding assays.

| Ligand | Receptor/System | Parameter | Value | Reference |

| Deoxycorticosterone | O. mykiss MR | EC50 | 0.16 nM | [8] |

| Aldosterone | Human MR | EC50 | 0.45 nM | [9] |

| 11-Deoxycorticosterone | Human MR | EC50 | 0.30 nM | [9] |

This table summarizes reported binding affinities. Note that values can vary based on the experimental system and conditions.

Ligand-Induced Conformational Change and Oligomerization

The binding of an agonist like DOCA to the ligand-binding domain (LBD) of the MR induces a critical conformational change.[5][10] This structural shift is essential for the subsequent steps in receptor activation. It is this change that differentiates agonist from antagonist binding, with each class of ligand producing a distinct receptor conformation.[5]

Upon agonist binding, the MR undergoes the following key structural events:

-

Chaperone Dissociation: The conformational change leads to the dissociation of the hsp90 chaperone complex.[9]

-

Nuclear Translocation: The now-active DOCA-MR complex translocates from the cytoplasm into the nucleus.[9][11]

-

Dimerization and Oligomerization: Inside the nucleus, the MR forms homodimers.[11] There is also compelling evidence that agonist-bound MR can form tetramers and even higher-order oligomers, particularly upon binding to DNA.[12][13] Furthermore, due to the high homology between their DNA-binding domains, the MR can form heterodimers with the glucocorticoid receptor (GR), adding another layer of regulatory complexity.[4]

Part 2: Dual Signaling Cascades - Genomic and Non-Genomic Pathways

Activation of the MR by DOCA initiates two distinct but interconnected signaling pathways: a classical, slow genomic pathway and a rapid, non-genomic pathway.[11][14]

The Canonical Genomic Pathway

The genomic pathway is the traditional mechanism of steroid hormone action, involving the regulation of gene expression. This process unfolds over hours.[11]

-

DNA Binding: The dimerized, DOCA-activated MR complex binds to specific DNA sequences known as hormone response elements (HREs), typically located in the promoter or enhancer regions of target genes.[4] Due to the similarity in their DNA-binding domains, both MR and GR can often bind to the same glucocorticoid response elements (GREs).[4][15]

-

Transcriptional Regulation: Once bound to DNA, the MR recruits a suite of co-activator and co-repressor proteins to form a functional transcription complex.[4] This machinery then modulates the transcription of target genes, leading to changes in protein synthesis and, ultimately, a cellular response. Key downstream targets include genes involved in ion transport, inflammation, and fibrosis, such as the serum and glucocorticoid-regulated kinase 1 (SGK1), the neural precursor cell expressed, developmentally down-regulated 4-like (NEDD4-2), and subunits of the epithelial sodium channel (ENaC).[16]

The Rapid Non-Genomic Pathway

In addition to the slower genomic effects, DOCA can elicit rapid cellular responses within seconds to minutes.[14] These actions are too fast to be explained by gene transcription and protein synthesis and are thus termed "non-genomic."[14]

The non-genomic pathway is thought to be mediated by a subpopulation of MR located at or near the plasma membrane, potentially in association with caveolin or striatin.[14] This membrane-associated MR can engage in crosstalk with various other signaling systems:

-

Receptor Tyrosine Kinases (RTKs): Activation of membrane MR can lead to the transactivation of RTKs such as the Epidermal Growth Factor Receptor (EGFR).[14]

-

G-Protein Coupled Receptors (GPCRs): There is evidence of interaction with GPCRs like the Angiotensin II Type 1 receptor (AT1) and the G-protein coupled estrogen receptor (GPER).[14][17]

This crosstalk initiates rapid intracellular signaling cascades involving kinases like ERK1/2, leading to downstream effects independent of gene transcription.

Part 3: Experimental Methodologies

Studying the interaction between DOCA and the MR requires a suite of specialized biochemical and molecular biology techniques. Here, we provide detailed protocols for three core assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of DOCA for the MR using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-aldosterone).

Methodology:

-

Membrane Preparation:

-

Harvest cells or tissues expressing the MR.

-

Homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).

-

Centrifuge at 1,000 x g to remove nuclei and large debris.

-

Centrifuge the supernatant at 20,000 x g to pellet the membranes.

-

Wash the pellet and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[18][19]

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of radioligand (e.g., [³H]-aldosterone) to each well.

-

Add increasing concentrations of unlabeled competitor (DOCA).

-

Add the membrane preparation (e.g., 50-100 µg protein) to each well.

-

Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]

-

To determine non-specific binding, include control wells with a large excess of unlabeled aldosterone.

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[18]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding as a function of the log concentration of DOCA.

-

Fit the data using a non-linear regression model (one-site fit, logIC50) to determine the IC50 value.

-

Calculate the inhibition constant (Ki) for DOCA using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18][20]

-

Luciferase Reporter Gene Assay

Objective: To quantify the functional agonist activity of DOCA by measuring the MR-driven expression of a luciferase reporter gene.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, CV-1) in 96-well plates.[21]

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length human MR cDNA.

-

A reporter vector containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with multiple HREs.

-

-

Optionally, co-transfect a control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter for normalization (dual-luciferase assay).[22]

-

-

Compound Treatment:

-

After 24-48 hours, replace the culture medium with medium containing various concentrations of DOCA.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., aldosterone).

-

Incubate for 18-24 hours to allow for transcription and translation of the luciferase enzyme.[21]

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and then add a passive lysis buffer.[22][23]

-

Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.

-

Transfer the cell lysate to an opaque 96-well plate suitable for luminescence measurements.

-

Add the luciferase assay reagent, which contains the substrate (D-luciferin) and ATP.[21]

-

If using a dual-luciferase system, add the second reagent (e.g., Stop & Glo®) which quenches the firefly signal and initiates the Renilla reaction.[22]

-

-

Data Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal (if applicable).

-

Plot the normalized luminescence as a function of the log concentration of DOCA.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal effect) and the maximum efficacy (Emax).[24]

-

Chromatin Immunoprecipitation (ChIP) Sequencing

Objective: To identify the genome-wide binding sites of the DOCA-activated MR.

Methodology:

-

Cell Treatment and Cross-linking:

-

Treat cultured cells (e.g., human renal cells) with DOCA or vehicle for a defined period (e.g., 1-2 hours).

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature.[25]

-

Quench the cross-linking reaction by adding glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate the nuclei.

-

Resuspend the nuclei in a suitable buffer and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.[26]

-

Centrifuge to pellet debris and collect the supernatant containing the sheared, cross-linked chromatin.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate a portion of the chromatin overnight at 4°C with a specific anti-MR antibody. Use a non-specific IgG as a negative control.[25][26]

-

Add Protein A/G beads to capture the antibody-MR-DNA complexes.

-

Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[27]

-

-

Elution and DNA Purification:

-

Elute the complexes from the beads.

-

Reverse the cross-links by heating at 65°C in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using spin columns or phenol-chloroform extraction.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA (and an input control DNA sample) by performing end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

-

Sequence the library on a high-throughput sequencing platform (e.g., Illumina).

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the MR IP sample compared to the input control.

-

Perform motif analysis on the identified peaks to confirm the presence of HREs.[28]

-

Annotate the peaks to the nearest genes to identify potential direct target genes of the DOCA-activated MR.[28]

-

Conclusion and Future Directions

Deoxycorticosterone acetate is a powerful agonist of the mineralocorticoid receptor, initiating a cascade of events through both genomic and non-genomic pathways. Its mechanism of action involves high-affinity binding, induction of a specific receptor conformation, nuclear translocation, and the modulation of target gene expression. Concurrently, it can trigger rapid signaling events through membrane-associated MR. The experimental models established using DOCA have been instrumental in uncovering the role of MR overactivation in pathophysiology, particularly in hypertension and renal and cardiac fibrosis.[1][17]

Future research should focus on further dissecting the interplay between the genomic and non-genomic pathways, understanding the specific roles of MR/GR heterodimers in DOCA-mediated gene regulation, and expanding the known cistrome and transcriptome of the DOCA-activated MR in various cell types. A deeper understanding of these mechanisms will continue to inform the development of more selective and effective therapies for mineralocorticoid-driven diseases.

References

-

The Multifaceted Mineralocorticoid Receptor. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Genomic and Non-genomic Aldosterone. (2017). Juniper Publishers. Retrieved from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Regulation of mineralocorticoid receptor and its downstream targets by estrogen and aldosterone in breast cancer. (n.d.). Bilkent University Institutional Repository. Retrieved from [Link]

-

Investigating the Role of Mineralocorticoid Receptor Signaling in Cancer Biology in the Genomic Era. (2019). RCSI Repository. Retrieved from [Link]

-

Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. Retrieved from [Link]

-

Ligand-induced conformational change in the human mineralocorticoid receptor occurs within its hetero-oligomeric structure. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Data Sheet Radioligand Binding Assay Protocols. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Human Mineralocorticoid Receptor. (n.d.). INDIGO Biosciences. Retrieved from [Link]

-

Non-genomic steroid signaling through the mineralocorticoid receptor: Involvement of a membrane-associated receptor? (2022). ResearchGate. Retrieved from [Link]

-

Nongenomic Effects via the Mineralocorticoid Receptor. (2017). PubMed. Retrieved from [Link]

-

Modification of an essential amino group in the mineralocorticoid receptor evidences a differential conformational change of the receptor protein upon binding of antagonists, natural agonists and the synthetic agonist 11,19-oxidoprogesterone. (2002). PubMed. Retrieved from [Link]

-

The mineralocorticoid receptor forms higher order oligomers upon DNA binding. (2023). bioRxiv. Retrieved from [Link]

-

Compound A influences gene regulation of the Dexamethasone-activated glucocorticoid receptor by alternative cofactor recruitment. (2017). National Institutes of Health (NIH). Retrieved from [Link]

-

Investigating the Role of Mineralocorticoid Receptor Signaling in Cancer Biology in the Genomic Era. (2019). IntechOpen. Retrieved from [Link]

-

The mineralocorticoid receptor forms higher order oligomers upon DNA binding. (2024). ResearchGate. Retrieved from [Link]

-

Mineralocorticoid activities of aldosterone and deoxycorticosterone acetate (DOCA). (n.d.). ResearchGate. Retrieved from [Link]

-

Effects of aldosterone (ALDO) and DOCA on AT1 binding are via GR. WB... (n.d.). ResearchGate. Retrieved from [Link]

-

Glucocorticoid Receptor–Tethered Mineralocorticoid Receptors Increase Glucocorticoid-Induced Transcriptional Responses. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

A new affinity matrix for mineralocorticoid receptors. (1987). PubMed. Retrieved from [Link]

-

Identification of mineralocorticoid receptor target genes in the mouse hippocampus. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

ChIP-Seq Protocol (Snyder lab, Stanford University, 2012). (n.d.). ENCODE. Retrieved from [Link]

-

GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]

-

Radioligand Binding Assay. (n.d.). Oncodesign Services. Retrieved from [Link]

-

The glucocorticoid receptor potentiates aldosterone-induced transcription by the mineralocorticoid receptor. (2024). DIGIBUG Principal. Retrieved from [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Retrieved from [Link]

-

The mineralocorticoid receptor modulates timing and location of genomic binding by glucocorticoid receptor in response to synthe. (2022). Digital CSIC. Retrieved from [Link]

-

Novel targets of mineralocorticoid receptor in human renal cells. (n.d.). Endocrine Abstracts. Retrieved from [Link]

-

Further studies in deoxycorticosterone acetate treated rats: brain content of mineralocorticoid and glucocorticoid receptors and effect of steroid antagonists on salt intake. (1995). PubMed. Retrieved from [Link]

-

Sensitivity and adrenoceptor affinity in the mesenteric artery of the deoxycorticosterone acetate hypertensive rat. (1983). PubMed. Retrieved from [Link]

-

19-Nor deoxycorticosterone (19-nor DOC): mineralocorticoid receptor affinity higher than aldosterone, electrolyte activity lower. (1982). PubMed. Retrieved from [Link]

-

Down-Regulation of the Mineralocorticoid Receptor (MR) and Up-Regulation of Hydroxysteroid 11-Beta Dehydrogenase Type 2 (HSD11B2) Isoenzyme in Critically Ill Patients. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

The Interactome of the Glucocorticoid Receptor and Its Influence on the Actions of Glucocorticoids in Combatting Inflammatory and Infectious Diseases. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

The glucocorticoid receptor potentiates aldosterone-induced transcription by the mineralocorticoid receptor. (2024). ORBi. Retrieved from [Link]

-

Molecular Dynamics of Steroid-Glucocorticoid Receptor Interactions in Inflammation Control: Mechanisms and Therapeutic Implications. (n.d.). International Academic Association Journal. Retrieved from [Link]

-

Structural insights into glucocorticoid receptor function. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Functional and structural insights into the MRX/MRN complex, a key player in recognition and repair of DNA double-strand breaks. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sensitivity and adrenoceptor affinity in the mesenteric artery of the deoxycorticosterone acetate hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Multifaceted Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-induced conformational change in the human mineralocorticoid receptor occurs within its hetero-oligomeric structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Interactome of the Glucocorticoid Receptor and Its Influence on the Actions of Glucocorticoids in Combatting Inflammatory and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Compound A influences gene regulation of the Dexamethasone-activated glucocorticoid receptor by alternative cofactor recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modification of an essential amino group in the mineralocorticoid receptor evidences a differential conformational change of the receptor protein upon binding of antagonists, natural agonists and the synthetic agonist 11,19-oxidoprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Nongenomic effects via the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glucocorticoid Receptor–Tethered Mineralocorticoid Receptors Increase Glucocorticoid-Induced Transcriptional Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of mineralocorticoid receptor and its downstream targets by estrogen and aldosterone in breast cancer [repository.bilkent.edu.tr]

- 17. Investigating the Role of Mineralocorticoid Receptor Signaling in Cancer Biology in the Genomic Era | IntechOpen [intechopen.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. assaygenie.com [assaygenie.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]

- 25. Identification of mineralocorticoid receptor target genes in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. digital.csic.es [digital.csic.es]

- 27. encodeproject.org [encodeproject.org]

- 28. endocrine-abstracts.org [endocrine-abstracts.org]

The DOCA-Salt Paradigm: Uncoupling the Renin-Angiotensin-Aldosterone System in Experimental Hypertension

Executive Summary

In cardiovascular and renal pharmacology, mimicking human pathology in a reproducible, self-validating in vivo system is paramount. The Deoxycorticosterone Acetate (DOCA)-salt model stands as a premier experimental framework for studying volume-expanded, low-renin hypertension[1]. Unlike genetic models (e.g., Spontaneously Hypertensive Rats) or surgical models (e.g., Goldblatt 2K1C), the DOCA-salt model provides a unique window into the uncoupling of the systemic and central Renin-Angiotensin-Aldosterone System (RAAS). This whitepaper provides an in-depth mechanistic breakdown of DOCA's role in RAAS, the causality behind standardized experimental protocols, and the quantitative biomarker profiling necessary for rigorous drug development.

Mechanistic Framework: The Paradox of Systemic vs. Tissue RAAS

The classical RAAS cascade is an endocrine feedback loop designed to maintain hemodynamic stability[2]. However, introducing DOCA—a synthetic steroid precursor with potent mineralocorticoid activity—forces a complete bypass of endogenous regulatory mechanisms[3].

When administered exogenously, DOCA saturates the Mineralocorticoid Receptor (MR) and creates a profound physiological paradox:

-

Systemic RAAS Suppression: DOCA aggressively drives sodium and water reabsorption in the distal nephron. The resulting hypervolemia increases renal perfusion pressure and sodium delivery to the macula densa. This triggers a negative feedback loop that almost entirely suppresses systemic juxtaglomerular renin release and circulating Angiotensin II (Ang II)[4].

-

Central RAAS Activation: Despite the systemic suppression of Ang II, DOCA crosses the blood-brain barrier and activates central MRs. This central activation paradoxically upregulates Angiotensin II type 1 receptors (AT1R) in the brain (specifically within the hypothalamus and arcuate nucleus)[5]. This central RAAS hyperactivity drives a massive surge in sympathetic nerve activity (SNA), leading to profound neurogenic vasoconstriction and target-organ damage[4].

Diagram 1: DOCA uncouples systemic and central RAAS, driving volume expansion and neurogenic HTN.

The DOCA-Salt Hypertension Model: Experimental Causality

From an assay-development standpoint, a protocol is only as good as its reproducibility. The DOCA-salt model relies on three interdependent variables. As a Senior Application Scientist, I mandate understanding the why behind these steps rather than just the how[6].

-

Why Uninephrectomy (1K)? Removing one kidney halves the baseline Glomerular Filtration Rate (GFR). In an intact animal, the contralateral kidney would compensate for DOCA-induced sodium retention via pressure natriuresis. Uninephrectomy removes this compensatory "escape valve," ensuring that the salt load translates directly into rapid, severe hypervolemia[4].

-

Why a 1% NaCl Diet? DOCA upregulates the epithelial sodium channel (ENaC), but without a high dietary sodium load, the onset of severe hypertension is highly variable. The 1% NaCl drinking water provides the necessary substrate to force volume expansion[3].

-

Why Subcutaneous Pellets over Injections? Historical protocols utilized twice-weekly subcutaneous injections[3]. However, injections cause fluctuating plasma mineralocorticoid levels and introduce daily handling stress, which confounds telemetry and SNA readouts. A continuous-release subcutaneous pellet ensures steady-state receptor saturation, providing a self-validating baseline[4].

Protocol: Step-by-Step Methodology for DOCA-Salt Induction

Optimized for 8-10 week old C57BL/6 mice or Wistar rats.

-

Pre-Surgical Preparation (Day 0): Acclimate animals for 7 days. Administer preemptive analgesia (e.g., Buprenorphine 0.05 mg/kg SQ).

-

Uninephrectomy (Day 0): Under isoflurane anesthesia (1.5-2%), perform a left flank incision. Isolate the left kidney, ligate the renal pedicle (artery, vein, and ureter) using 4-0 silk sutures, and completely excise the kidney. Close the muscle and skin layers.

-

Recovery Phase (Days 0-3): House animals individually in a temperature-controlled environment. Provide standard chow and tap water. Monitor strictly for signs of uremia.

-

DOCA Administration (Day 3): Briefly anesthetize the animal. Implant a 21-day continuous-release DOCA pellet (50 mg/kg) subcutaneously in the mid-scapular region using a sterile trocar.

-

Salt Loading (Day 3-28): Replace standard tap water with a 1% NaCl + 0.2% KCl solution. (Critical Insight: KCl is added to prevent severe hypokalemia, a known artifact of extreme MR activation and sodium retention that can cause premature mortality).

-

Phenotyping (Days 14-28): Utilize radiotelemetry for continuous, stress-free blood pressure monitoring. Collect 24-hour urine via metabolic cages to assess proteinuria and electrolyte clearance.

Diagram 2: Standardized 28-day experimental workflow for the uninephrectomized DOCA-salt model.

Quantitative Biomarker Profiling

A self-validating experimental system requires rigorous biomarker profiling to confirm the phenotype before initiating drug dosing. The DOCA-salt model produces a highly specific biochemical signature characterized by oxidative stress, endothelial dysfunction, and neurohumoral shifts[7].

| Biomarker / Parameter | Wild-Type (Sham) | DOCA-Salt Model | Mechanistic Driver |

| Mean Arterial Pressure (MAP) | ~100-110 mmHg | >160 mmHg | Hypervolemia + Sympathetic overactivity[4] |

| Plasma Renin Activity (PRA) | Baseline | Suppressed (>80% drop) | Negative feedback from macula densa Na+ sensing[3] |

| Brain AT1R Expression | Baseline | Markedly Increased | Central MR activation by DOCA[5] |

| Urinary Protein (Proteinuria) | <2 mg/day | >15 mg/day | Glomerular capillary hypertension and podocyte injury |

| Vascular Superoxide (O2-) | Baseline | Markedly Increased | NADPH oxidase activation via mechanical stretch/SNA[3] |

Therapeutic Implications & Drug Development

For drug development professionals, the DOCA-salt model is indispensable for screening compounds that target non-renin-dependent pathways. Because systemic RAAS is profoundly suppressed, standard ACE inhibitors (e.g., Captopril) and systemic Angiotensin Receptor Blockers (ARBs) are generally ineffective at lowering blood pressure in this model[4].

Instead, this model provides a highly sensitive, validated platform for evaluating:

-

Mineralocorticoid Receptor Antagonists (MRAs): Compounds like Spironolactone, Eplerenone, or novel non-steroidal MRAs (e.g., Finerenone) effectively block the primary insult at the receptor level.

-

Sympatholytics: Central alpha-2 agonists (e.g., Clonidine) mitigate the neurogenic component driven by central RAAS activation.

-

Antioxidants & Anti-fibrotics: Compounds targeting reactive oxygen species (ROS) or T-cell mediated inflammation show profound end-organ protection, making this model ideal for testing therapies aimed at cardiac hypertrophy and renal fibrosis[3].

References

-

[1] Title: DOCA-Salt Hypertension: an Update - PubMed - NIH Source: nih.gov URL:

-

[7] Title: A review of deoxycorticosterone acetate-salt hypertension and its relevance for cardiovascular physiotherapy research - PMC Source: nih.gov URL:

-

[4] Title: DOCA-Salt Hypertension: an Update - PMC Source: nih.gov URL:

-

[6] Title: Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model Source: nih.gov URL:

-

[2] Title: The renin angiotensin aldosterone system - PMC - NIH Source: nih.gov URL:

-

[5] Title: Mineralocorticoids modulate central angiotensin II receptors in rats - PubMed - NIH Source: nih.gov URL:

-

[3] Title: The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC Source: nih.gov URL:

Sources

- 1. DOCA-Salt Hypertension: an Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The renin angiotensin aldosterone system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mineralocorticoids modulate central angiotensin II receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review of deoxycorticosterone acetate-salt hypertension and its relevance for cardiovascular physiotherapy research - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Experimental Applications of 3,20-Dioxopregn-4-en-21-yl Acetate (DOCA)

Executive Summary

3,20-Dioxopregn-4-en-21-yl acetate, universally known as Deoxycorticosterone acetate (DOCA), is a synthetic steroidal mineralocorticoid. As a prodrug and acetate ester of deoxycorticosterone, it acts as a potent agonist of the mineralocorticoid receptor (MR). Due to its unique physicochemical properties—specifically its high molecular weight and profound lipophilicity—DOCA requires specialized formulation strategies for in vivo applications. This whitepaper provides a comprehensive analysis of DOCA’s molecular weight, solubility profile, and the causality behind its formulation, culminating in a detailed, self-validating methodology for the widely utilized DOCA-salt hypertension model.

Physicochemical Profiling: Molecular Weight and Structure

DOCA is characterized by a rigid tetracyclic steroidal nucleus (cyclopentanoperhydrophenanthrene ring system) with an acetate moiety at the C-21 position. This structural configuration eliminates highly polar ionizable groups, dictating its pharmacokinetic behavior and dictating its interaction with solvents.

Quantitative Physicochemical Data

The following table summarizes the core molecular and physicochemical properties of DOCA, providing the baseline metrics required for formulation and assay development 1.

| Property | Value / Description |

| IUPAC Name | [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

| CAS Number | 56-47-3 |

| Molecular Formula | C₂₃H₃₂O₄ |

| Molecular Weight | 372.50 g/mol |

| LogP (XLogP3) | ~3.1 |

| Physical State | White to off-white crystalline solid |

Solubility Profile and Formulation Causality

The solubility profile of DOCA is the primary limiting factor in its administration. With a LogP of ~3.1 and a molecular weight of 372.50 g/mol , DOCA is highly lipophilic.

Solvent Compatibility Matrix

For in vitro assays and in vivo vehicle selection, scientists must rely on organic solvents or complex lipid emulsions 2.

| Solvent | Solubility Limit | Sonication Required? | Application Context |

| Water (H₂O) | < 1 mg/mL (Practically Insoluble) | N/A | Unsuitable for direct aqueous dosing |

| DMSO | ~13.47 - 16.4 mg/mL | Yes | In vitro cell culture assays (stock solutions) |

| Ethanol | ~12.5 mg/mL | Yes | Co-solvent for lipid emulsions |

| Sesame Oil / DMF | Soluble | No | In vivo subcutaneous injections |

Causality in Experimental Formulation

Because DOCA is practically insoluble in water, administering it via intravenous (IV) aqueous solutions to achieve sustained systemic exposure is impossible.

-

The Problem: Daily subcutaneous injections of DOCA dissolved in sesame oil or dimethylformamide (DMF) create severe pharmacokinetic peaks and troughs, failing to mimic the continuous endocrine hypersecretion seen in human mineralocorticoid-driven hypertension.

-

The Solution: Researchers utilize subcutaneous silicone elastomer pellets impregnated with DOCA.

-

The Causality: The lipophilic nature of DOCA allows it to homogeneously disperse within the hydrophobic silicone matrix. Once implanted, interstitial fluid interacts with the surface of the pellet, resulting in a zero-order release kinetic. This circumvents the solubility bottleneck and provides a constant, steady-state plasma concentration of the steroid over 21 to 28 days.

Mechanistic Pathway: Mineralocorticoid Receptor Activation

Once absorbed, DOCA diffuses across the lipid bilayer of target cells (primarily the principal cells of the renal collecting duct) due to its lipophilicity. It binds to the cytosolic Mineralocorticoid Receptor (MR). This binding induces a conformational change, leading to nuclear translocation and the upregulation of Serum/glucocorticoid-regulated kinase 1 (SGK1). SGK1 subsequently prevents the degradation of the Epithelial Sodium Channel (ENaC), increasing its density on the apical membrane. This cascade forces obligate sodium reabsorption and water retention, driving systemic volume expansion.

Fig 1: DOCA-mediated Mineralocorticoid Receptor (MR) signaling pathway driving sodium retention.

Experimental Protocol: The DOCA-Salt Hypertension Model

The DOCA-salt model is a premier in vivo system for studying neurogenic and volume-dependent hypertension, renal fibrosis, and cardiovascular remodeling 34. The protocol relies on a triad of interventions: reduction of renal mass, sustained MR agonism, and sodium loading.

Self-Validating Step-by-Step Methodology

Phase 1: Baseline Establishment & Unilateral Nephrectomy (UNX)

-

Telemetry Implantation (Optional but Recommended): Implant radiotelemetry transmitters into the femoral artery 7 days prior to UNX. Validation: Establishes a verifiable normotensive baseline (Systolic BP ~110-120 mmHg).

-

Surgical Excision: Anesthetize the rat (2% isoflurane). Make a left flank incision, ligate the left renal pedicle, and excise the left kidney.

-

Causality of UNX: Removing one kidney halves the glomerular filtration rate (GFR). This impairs the animal's pressure-natriuresis response, sensitizing it to the subsequent volume expansion.

-

Self-Validation Checkpoint: Decapsulate and weigh the excised left kidney. Record this mass. At the end of the 21-day study, the right kidney must be weighed; a significant mass increase validates that compensatory renal hypertrophy occurred.

Phase 2: Recovery & Compensatory Hypertrophy 5. Recovery Window: Allow the animal to recover for exactly 14 days on standard chow and tap water. 6. Causality of Delay: This 14-day window is non-negotiable. It allows the remaining right kidney to undergo structural and hemodynamic compensatory hypertrophy, stabilizing the baseline before the hypertensive insult is introduced.

Phase 3: DOCA Implantation and Salt Loading 7. Pellet Implantation: Subcutaneously implant a silicone pellet containing 50-65 mg of DOCA into the dorsal flank. 8. Dietary Modification: Replace standard tap water with a drinking solution containing 1% NaCl and 0.2% KCl . 9. Causality of the Fluid Composition: The 1% NaCl provides the massive sodium substrate required for volume expansion. The addition of 0.2% KCl is a critical survival mechanism; because DOCA forces ENaC to reabsorb sodium, it obligates the excretion of potassium via ROMK channels. Without supplemental KCl, the rats will develop fatal hypokalemia.

Phase 4: Validation of the Hypertensive Phenotype 10. Monitoring: Track blood pressure continuously. The model is self-validating if it follows a biphasic curve: an initial acute rise over days 1-7, followed by sustained chronic hypertension (Systolic BP > 150-170 mmHg) from days 14-21.

Fig 2: Step-by-step workflow and physiological causality of the DOCA-salt hypertensive rat model.

References

-

National Center for Biotechnology Information (NCBI). "Deoxycorticosterone acetate - PubChem Compound Summary." PubChem. URL:[Link]

-

Collister, J. P., et al. "Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model." Bio-protocol, 2020. URL:[Link]

-

Yemane, H., et al. "Deoxycorticosterone Acetate–Salt Rats." Hypertension (American Heart Association Journals), 2006. URL:[Link]

Sources

- 1. Deoxycorticosterone acetate | C23H32O4 | CID 5952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Deoxycorticosterone acetate | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 3. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

Mechanistic Divergence Between Aldosterone and Deoxycorticosterone Acetate (DOCA): A Technical Guide for Preclinical Pharmacology

Executive Summary

In the landscape of preclinical drug development and cardiovascular research, mineralocorticoid receptor (MR) hyperactivation is a primary driver of resistant hypertension, endothelial dysfunction, and cardiac remodeling. While Aldosterone is the endogenous ligand responsible for physiological sodium homeostasis, Deoxycorticosterone acetate (DOCA) is a synthetic precursor analog predominantly utilized to engineer robust, low-renin animal models of hypertension.

As a Senior Application Scientist, it is critical to understand that substituting aldosterone with DOCA in experimental designs is not a 1:1 functional replacement. Their structural differences dictate profound divergences in pharmacokinetics, non-genomic signaling capacities, and in vivo potencies. This whitepaper deconstructs the mechanistic differences between these two molecules and provides a self-validating framework for executing the industry-standard DOCA-salt hypertension protocol.

Structural and Pharmacodynamic Divergence

The functional disparity between aldosterone and DOCA is rooted in their molecular architecture. Aldosterone possesses an 11β-hydroxyl group and an 18-aldehyde group, allowing it to form a unique hemiacetal structure[1]. In contrast, Deoxycorticosterone (DOC) lacks this 11β-hydroxyl group, and its synthetic derivative, DOCA, is esterified with an acetate group to enhance lipophilicity and stability[1].

This structural variance leads to a paradoxical pharmacological profile. While both molecules exhibit similar high binding affinities for the cytosolic Mineralocorticoid Receptor (MR)[2], their in vivo behaviors diverge drastically due to plasma protein binding. Aldosterone circulates roughly 50% bound to plasma proteins, whereas DOCA is 94–99% protein-bound[2]. Consequently, DOCA exhibits only one-tenth to one-fortieth the in vivo mineralocorticoid potency of aldosterone on a dose-for-dose basis[2].

Furthermore, historical isotope ratio assays demonstrate that while DOCA is highly effective at driving sodium retention, it is a remarkably weak kaliuretic (potassium-excreting) agent compared to aldosterone[1].

Quantitative Pharmacological Comparison

| Parameter | Aldosterone | Deoxycorticosterone Acetate (DOCA) |

| Origin | Endogenous mineralocorticoid | Synthetic precursor analog |

| Structural Features | 11β-hydroxyl, 18-aldehyde (hemiacetal)[1] | Lacks 11β-hydroxyl; Acetate esterified[1] |

| MR Binding Affinity | High (Equivalent to DOC)[2] | High (Equivalent to Aldosterone)[2] |

| Plasma Protein Binding | ~50%[2] | 94–99%[2] |

| In Vivo Potency | Baseline (1x) | ~1/10th to 1/40th of Aldosterone[2] |

| Sodium Retention Efficacy | High (+++) | High (+++)[1] |

| Potassium Elimination | High (+++) | Low (+)[1] |

| Primary Signaling | Genomic (MR) + Rapid Non-Genomic[3] | Primarily Genomic (MR)[4] |

Receptor Pharmacology: Genomic vs. Non-Genomic Architectures

The signaling cascades initiated by these two molecules highlight a critical divergence in temporal dynamics and receptor utilization.

Aldosterone operates via a dual-pathway architecture:

-

Classical Genomic Pathway (Hours to Days): Aldosterone binds the cytosolic MR, which sheds its heat shock proteins (HSP90) and translocates to the nucleus to act as a transcription factor, driving the expression of sodium channels (ENaC) and pro-fibrotic genes[3].

-

Rapid Non-Genomic Pathway (Minutes): Aldosterone rapidly activates kinase cascades (ERK1/2, PKC, PI3K) and modulates intracellular calcium independently of gene transcription[3]. These rapid effects are often mediated by membrane-associated receptors, such as the G-protein-coupled estrogen receptor (GPER) or through the transactivation of the EGFR[3],[5].

DOCA , conversely, is leveraged experimentally for its sustained, overwhelming activation of the classical genomic MR pathway. Chronic DOCA administration drives profound endothelial dysfunction by upregulating vascular cell adhesion molecule 1 (VCAM-1) directly via endothelial MR activation, leading to macrophage infiltration and cardiac fibrosis independently of blood pressure spikes[4].

Aldosterone vs. DOCA: Genomic and Non-Genomic Mineralocorticoid Signaling Pathways

Pathophysiological Modeling: The DOCA-Salt Paradigm

In preclinical drug screening (e.g., testing endothelin receptor antagonists like Aprocitentan), the DOCA-salt model is preferred over aldosterone infusion[6]. Aldosterone's short half-life (~20 minutes) makes it difficult to maintain the steady-state plasma concentrations required to induce chronic target-organ damage. DOCA, administered as a subcutaneous acetate depot, provides zero-order release kinetics over several weeks[6].

The DOCA-salt model is a low-renin, neurogenic form of hypertension [7]. The mechanism is driven by an amplification of the sodium signal. DOCA administration combined with a high-salt diet slightly elevates plasma NaCl and osmolality[8]. This hypertonicity is sensed by the central nervous system, leading to an upregulation of Angiotensin II Type 1 Receptors (AT1R) in the brain, which triggers profound sympathetic nerve overactivity (sympathoexcitation) and systemic vasoconstriction[7],[8].

Experimental Workflow for the DOCA-Salt Resistant Hypertension Animal Model

Self-Validating Experimental Protocol: DOCA-Salt Model Induction

To ensure reproducibility and scientific integrity, the following protocol outlines the causal rationale behind each step of the DOCA-salt workflow.

Phase 1: Surgical Sensitization (Day 0)

-

Action: Perform a unilateral nephrectomy (removal of the left kidney) on male Wistar or Sprague-Dawley rats (200-250g) under ketamine/xylazine anesthesia[9].

-

Causality: Uninephrectomy reduces the subject's glomerular filtration rate (GFR) by approximately 50%. This deliberate bottleneck forces the remaining kidney to process the entire systemic sodium load, severely sensitizing the animal to volume expansion when exogenous salt is introduced[7].

Phase 2: Pharmacological Induction (Day 7)

-

Action: Following a 7-day recovery, implant a silicone pellet containing DOCA (e.g., 25 mg to 50 mg, designed for 21-day continuous release) subcutaneously in the subscapular region[6]. Alternatively, administer DOCA via subcutaneous injection (40 mg/kg twice weekly) in an olive oil vehicle[9].

-

Causality: The acetate esterification of DOCA ensures high lipophilicity, allowing it to slowly partition out of the silicone matrix or oil depot. This creates a stable, zero-order pharmacokinetic release profile, avoiding the peak-and-trough variability that confounds blood pressure data.

Phase 3: Dietary Amplification (Day 7 to Endpoint)

-

Action: Immediately replace standard drinking water with a solution containing 1% NaCl and 0.2% KCl[8],[6].

-

Causality: The 1% NaCl provides the substrate for DOCA-driven MR hyperactivation, resulting in massive sodium and water reabsorption[7]. The addition of 0.2% KCl is a critical self-validating safety measure; because MR activation drives potassium excretion, supplemental dietary potassium prevents premature mortality from severe hypokalemia-induced cardiac arrhythmias.

Phase 4: Validation and Monitoring (Days 14 - 42)

-

Action: Monitor mean arterial blood pressure (MABP) via surgically implanted telemetry devices or non-invasive tail-cuff plethysmography.

-

Causality: By weeks 4-6, successful induction is validated when MABP reaches 160-190 mmHg[6]. At this stage, the model is fully primed for the evaluation of novel anti-hypertensive therapeutics, MR antagonists, or endothelin blockers.

References

1.1 2.2 3.7 4.8 5.9 6.6 7.3 8.4 9. 5

Sources

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Aldosterone and Mineralocorticoid Receptors—Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Before you continue to YouTube [consent.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. omicsonline.org [omicsonline.org]

Deconstructing the DOCA-Salt Hypertension Model: History, Mechanistic Pathways, and Standardized Protocols

Executive Summary

Hypertension is a highly heterogeneous disease, with approximately 25–30% of human primary hypertension cases characterized by low circulating renin levels 1. To study this specific pathophysiology, the deoxycorticosterone acetate (DOCA)-salt model has become a cornerstone of cardiovascular and pharmacological research. This technical whitepaper provides an in-depth analysis of the DOCA-salt model, tracing its historical development, detailing its complex neuro-humoral mechanisms, and establishing a self-validating experimental protocol for modern drug development.

Historical Genesis: From Selye to Modern Telemetry

The DOCA-salt model was first conceptualized in 1943 by endocrinologist Hans Selye and colleagues 1. Selye discovered that the chronic administration of the synthetic mineralocorticoid DOCA, when combined with a high dietary sodium load (1% NaCl in drinking water), induced severe hypertension and nephrosclerosis in rodents 1. Crucially, Selye demonstrated the synergistic causality of this model: neither DOCA nor salt alone could produce the profound hypertensive phenotype within the same 7-week timeframe 2.

Historically, the model relied on daily subcutaneous injections of DOCA, which introduced significant handling stress and pharmacokinetic variability. Modern iterations have refined this approach by utilizing sustained-release subcutaneous silicone pellets and incorporating a unilateral nephrectomy (uninephrectomy) 3, 4. This surgical reduction in renal mass accelerates the onset of hypertension, creating a highly reproducible, compressed timeline ideal for preclinical drug screening.

Pathophysiological Mechanisms: The "Why" Behind the Phenotype

The DOCA-salt model is frequently mischaracterized as a simple "volume-overload" model. While hypervolemia is the initiating trigger, the sustained hypertensive state is driven by a complex interplay of endocrine, neural, and vascular factors.

-

Mineralocorticoid Receptor (MR) Activation: DOCA acts as a potent MR agonist. In the distal nephron, it upregulates epithelial sodium channels (ENaC), driving obligate sodium and water reabsorption while promoting potassium excretion 3.

-

Brain RAS and Neurogenic Drive: The systemic volume expansion severely suppresses systemic plasma renin 3. However, paradoxically, the brain renin-angiotensin system (RAS) becomes highly activated 5. Angiotensin II type 1 receptors (AT1R) in regions like the arcuate nucleus of the hypothalamus drive a massive increase in sympathetic nervous system (SNS) outflow 6. This neurogenic component is critical; studies utilizing splanchnic denervation have shown that intact sympathetic nerves are necessary for the full development of DOCA-salt hypertension 5.

-

Oxidative Stress & Endothelial Dysfunction: The model is a robust platform for studying cardiovascular remodeling. DOCA-salt rats exhibit elevated endothelin-1 and increased NADPH oxidase activity, leading to the generation of reactive oxygen species (superoxide, peroxynitrite) 3. This oxidative stress drives vascular smooth muscle hypertrophy, myocardial fibrosis, and endothelial dysfunction 3.

Mechanistic pathways driving DOCA-salt induced hypertension.

Experimental Design: Causality Behind Protocol Choices

To ensure scientific integrity, every variable in the DOCA-salt protocol must be strictly controlled. The following choices dictate the model's success:

-

The Role of Uninephrectomy: Removing the left kidney reduces the animal's glomerular filtration rate (GFR) by approximately 50%. This prevents the compensatory pressure-natriuresis mechanism from simply excreting the excess sodium load. Uninephrectomized rats develop a biphasic hypertensive response, reaching 130–150 mmHg within 21 days, whereas intact rats exhibit a much milder and slower phenotype 4.

-

The 1% NaCl + 0.2% KCl Drinking Solution: While 1% NaCl provides the substrate for volume expansion, the addition of 0.2% KCl is a critical welfare and physiological requirement. DOCA-induced MR activation causes obligate renal potassium wasting. Without KCl supplementation, animals develop severe hypokalemia, leading to lethal cardiac arrhythmias and muscle paralysis 7.

-

Subcutaneous Pellet Implantation: Utilizing a 50 mg, 21-day sustained-release DOCA pellet (rather than daily injections) ensures zero-order pharmacokinetics, maintaining steady-state circulating mineralocorticoid levels and eliminating handling-induced blood pressure artifacts 8.

Standardized Step-by-Step Methodology

Self-Validating Principle: This protocol is designed to be a self-validating system. By monitoring metabolic cage data (water intake and urine output) alongside telemetry, researchers can confirm the pharmacological onset of the DOCA-salt effect days before the hypertensive phenotype fully manifests.

Step 1: Baseline & Acclimation (Days -7 to 0)

-

House male Sprague-Dawley or Wistar rats (approx. 250–300g) in metabolic cages.

-

Record baseline mean arterial pressure (MAP) via radiotelemetry, daily water intake, and urine output 4.

Step 2: Surgical Intervention (Day 0)

-

Anesthetize the animal (e.g., isoflurane or Zoletil/xylazine) 3, 7.

-

Uninephrectomy: Make a lateral abdominal incision. Isolate the left kidney, ligate the renal artery, vein, and ureter, and excise the kidney 3. Weigh the excised kidney to establish a baseline for future hypertrophy calculations.

-

Pellet Implantation: Create a subcutaneous pocket in the flank or scapular region and implant a 50 mg DOCA pellet 7, 8. Suture the incisions.

Step 3: Dietary Modification (Days 0 to 21)

-

Immediately replace standard drinking water with a solution of 1% NaCl and 0.2% KCl 7.

-

Provide standard rodent chow ad libitum.

Step 4: Monitoring & Validation (Days 1 to 21)

-

Monitor daily water intake. A successful DOCA-salt induction will result in profound polydipsia (water intake often tripling by Day 7) 1.

-

Continuously record MAP and heart rate via telemetry.

Step 5: Endpoint Analysis (Day 21)

-

Euthanize the animal. Collect trunk blood to verify suppressed plasma renin activity (validating the low-renin state) 3.

-

Harvest the heart and right kidney. Calculate the heart weight-to-tibia length ratio to quantify cardiac hypertrophy 3.

Standardized 21-day timeline for the uninephrectomized DOCA-salt rodent model.

Quantitative Data & Phenotypic Milestones

To assist in benchmarking experimental success, the following table summarizes the expected quantitative shifts in a standard uninephrectomized DOCA-salt rat model over a 21-day protocol.

| Physiological Parameter | Baseline (Day 0) | Early Phase (Day 7) | Sustained Phase (Day 21) | Diagnostic Significance |

| Mean Arterial Pressure (MAP) | 95 – 105 mmHg | 115 – 125 mmHg | 130 – 150+ mmHg | Primary endpoint; confirms successful induction of hypertension 4. |

| Water Intake | 30 – 40 mL/day | 80 – 100 mL/day | 120 – 150+ mL/day | Early non-invasive validation of MR activation (Polydipsia) 1. |

| Plasma Renin Activity | Normal | Suppressed | Severely Suppressed | Validates the low-renin, volume-expanded nature of the model 3. |

| Sympathetic Nerve Activity | Normal | Elevated | Highly Elevated | Confirms the neurogenic/Brain RAS component of the pathology 5. |

| Cardiac Hypertrophy Index | Baseline | Mild Increase | Significant Increase | Validates end-organ damage and cardiovascular remodeling 3. |

Conclusion

The DOCA-salt model remains an indispensable tool for cardiovascular pharmacology. By understanding the causality behind the surgical and dietary interventions, researchers can deploy this model not just as a black-box generator of high blood pressure, but as a finely tuned, self-validating system for interrogating mineralocorticoid-driven, low-renin hypertension and end-organ damage.

References

- Title: Angiotensinergic Signaling in the Brain Mediates Metabolic Effects of Deoxycorticosterone (DOCA)-Salt in C57 Mice. Source: ahajournals.org.

- Title: Cardiometabolic effects of DOCA-salt in male C57BL/6J mice are variably dependent on sodium and nonsodium components of diet. Source: physiology.org.

- Title: The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress. Source: nih.gov.

- Title: Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model. Source: bio-protocol.org.

- Title: DOCA-Salt Hypertension: an Update. Source: nih.gov.

- Title: Cell-specific transcriptome changes in the hypothalamic arcuate nucleus in a mouse deoxycorticosterone acetate-salt model of hypertension. Source: frontiersin.org.

- Title: Mild DOCA-salt hypertension: sympathetic system and role of renal nerves. Source: physiology.org.

- Title: COX-2-independent activation of renal (pro)renin receptor contributes to DOCA-salt hypertension in rats. Source: physiology.org.

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cell-specific transcriptome changes in the hypothalamic arcuate nucleus in a mouse deoxycorticosterone acetate-salt model of hypertension [frontiersin.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

Binding Affinity of 3,20-Dioxopregn-4-en-21-yl Acetate to Glucocorticoid Receptors: A Technical Whitepaper

Executive Summary

3,20-Dioxopregn-4-en-21-yl acetate, universally known in pharmacological contexts as Deoxycorticosterone acetate (DOCA) , is a synthetic steroid prodrug primarily utilized as a mineralocorticoid receptor (MR) agonist. In drug development and preclinical models (such as the DOCA-salt hypertension model), it is frequently mischaracterized as a "pure" mineralocorticoid. However, robust structural and kinetic analyses reveal that DOCA—upon intracellular cleavage to its active metabolite, 11-deoxycorticosterone (DOC)—exhibits biologically significant cross-reactivity with the Glucocorticoid Receptor (GR) .

This whitepaper dissects the structural determinants, quantitative binding kinetics, and self-validating experimental methodologies required to accurately measure and interpret the GR binding affinity of DOCA.

Structural Biochemistry & Ligand-Receptor Dynamics

The binding affinity of any corticosteroid to the GR is dictated by precise stereochemical interactions within the receptor's ligand-binding domain (LBD). The classical understanding of corticosteroid structure-function relationships dictates that the presence of an 11β-hydroxyl group is the paramount structural requirement for high-affinity GR binding.

As detailed in authoritative analyses of corticosteroid molecular dynamics (), the 11β-hydroxyl group in cortisol and corticosterone acts as a critical hydrogen-bond donor to Asn564 in the GR LBD.

DOCA lacks this 11β-hydroxyl group. Its structure consists of a 3-ketone, a 20-ketone, and a 21-acetate ester.

-

The Prodrug Factor: The 21-acetate group in DOCA dramatically increases lipophilicity, facilitating cellular membrane diffusion. However, this bulky ester sterically hinders receptor docking. DOCA must be hydrolyzed by cytosolic esterases into DOC (11-deoxycorticosterone) to achieve active receptor binding.

-

The Affinity Shift: Because DOC lacks the 11β-hydroxyl group, its affinity for the GR is reduced by approximately 10- to 20-fold compared to cortisol. Despite this reduction, the preservation of the 3-keto-Δ4 architecture allows DOC to maintain a moderate, functionally relevant GR binding affinity, challenging the dogma that it is exclusively a mineralocorticoid ().

Quantitative Binding Affinity Profiles

To contextualize the GR binding affinity of DOCA/DOC, it must be benchmarked against standard reference ligands. The table below synthesizes quantitative data derived from competitive radioligand binding assays.

| Steroid Ligand | GR Relative Binding Affinity (RBA) | MR Relative Binding Affinity (RBA) | Estimated GR Kd (nM) | Structural Determinant |

| Dexamethasone | 100% (Standard) | < 5% | 1 - 5 nM | 9α-fluoro, 16α-methyl |

| Cortisol | ~15% | ~100% | 10 - 20 nM | 11β-hydroxyl present |

| Aldosterone | < 2% | 100% (Standard) | > 100 nM | 11β-OH, 18-aldehyde |

| DOC (Active Metabolite) | ~5 - 10% | ~100% | 150 - 300 nM | Lacks 11β-hydroxyl |

| DOCA (Prodrug) | < 1% (Pre-cleavage) | < 1% (Pre-cleavage) | N/A | 21-acetate ester |

Note: RBA values are normalized to Dexamethasone for GR and Aldosterone for MR. DOCA exhibits negligible affinity until esterase-mediated cleavage occurs.

Mechanistic Pathway: GR vs. MR Activation

Upon entering the target cell, DOCA undergoes a bifurcated signaling pathway. While its primary target is the MR, its interaction with the GR triggers an identical cascade of heat shock protein (HSP) dissociation and nuclear translocation, culminating in binding to Glucocorticoid Response Elements (GREs).

Fig 1: Intracellular processing and dual-receptor signaling pathway of DOCA.

Self-Validating Experimental Protocols

To accurately quantify the GR binding affinity and functional efficacy of DOCA, researchers must utilize self-validating assay systems that isolate GR activity from MR activity.

Protocol 1: Competitive Radioligand Binding Assay (Kd / Ki Determination)

Causality & Design: Tissue homogenates (e.g., hippocampus) contain both MR and GR. Using [³H]-Corticosterone would result in binding to both receptors, confounding the data. To ensure the system is self-validating, we utilize [³H]-Dexamethasone . Dexamethasone is a pure glucocorticoid that does not bind MR (). Furthermore, a parallel control using RU-26988 (a highly specific GR agonist) is run to define non-specific binding, ensuring that any displacement observed by DOCA/DOC is strictly occurring at the GR.

Step-by-Step Methodology:

-

Cytosol Preparation: Homogenize rat hippocampal tissue in ice-cold TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) containing protease inhibitors. Centrifuge at 105,000 × g for 60 minutes at 4°C to isolate the cytosolic fraction.

-

Esterase Pre-incubation: Incubate the cytosol with DOCA for 30 minutes at 25°C to allow endogenous cytosolic esterases to cleave the 21-acetate group, yielding active DOC.

-

Radioligand Incubation: Aliquot the cytosol into assay tubes. Add a constant concentration of [³H]-Dexamethasone (5 nM).

-

Competitive Displacement: Add increasing concentrations of unlabeled DOCA (ranging from 10⁻¹⁰ M to 10⁻⁴ M). In separate control tubes, add 10 µM RU-26988 to determine non-specific binding (NSB).

-

Incubation & Separation: Incubate for 18 hours at 4°C to reach equilibrium. Separate bound from free radioligand by adding dextran-coated charcoal (DCC) suspension. Centrifuge at 3,000 × g for 10 minutes.

-

Quantification: Decant the supernatant into scintillation fluid and measure radioactivity via a liquid scintillation counter. Calculate the IC₅₀ and Ki using the Cheng-Prusoff equation via non-linear regression analysis.

Protocol 2: Luciferase Reporter Gene Assay (Functional Transactivation)

Causality & Design: Binding affinity (Kd) does not inherently dictate functional efficacy (Emax). A ligand may bind GR but act as an antagonist. To validate whether DOCA acts as an agonist at the GR, a GRE-luciferase reporter assay is employed. Co-treatment with the GR-specific antagonist RU-486 (Mifepristone) serves as an internal validation mechanism; if DOCA-induced luminescence is abolished by RU-486, the transactivation is definitively GR-mediated.

Step-by-Step Methodology:

-

Cell Culture & Transfection: Seed HEK-293 cells (which lack endogenous GR/MR) in 96-well plates. Co-transfect cells using Lipofectamine with a GR expression plasmid (pSG5-GR) and a GRE-driven firefly luciferase reporter plasmid (pGRE-Luc). Co-transfect a Renilla luciferase plasmid as an internal control for transfection efficiency.

-

Ligand Treatment: 24 hours post-transfection, wash cells and transition to charcoal-stripped serum media (to remove endogenous steroids). Treat cells with varying concentrations of DOCA (10⁻⁹ M to 10⁻⁵ M).

-

Validation Control: In a parallel set of wells, pre-treat cells with 1 µM RU-486 for 1 hour prior to DOCA administration.

-

Lysis & Measurement: After 24 hours of incubation, lyse the cells using passive lysis buffer. Add luciferin substrate and measure luminescence using a dual-luciferase microplate reader.

-

Data Normalization: Normalize Firefly luminescence to Renilla luminescence. Plot the dose-response curve to determine the EC₅₀ of DOCA for GR transactivation.

Pharmacological Implications in Drug Development

Understanding the GR binding affinity of DOCA is critical for researchers utilizing the DOCA-salt model of hypertension. Because DOCA is administered in massive, unphysiological doses (often via subcutaneous sustained-release pellets), the local and systemic concentrations easily exceed the Kd threshold for the Glucocorticoid Receptor ().

Consequently, researchers must account for off-target GR-mediated effects—such as altered glucose metabolism, immunosuppression, and GR-mediated kaliuresis—rather than attributing all phenotypic changes strictly to MR hyperactivation. Recognizing DOCA as a dual-receptor modulator at high concentrations ensures higher scientific integrity in cardiovascular and renal pharmacology studies.

References

-

Baker, M. E., et al. "System among the corticosteroids: specificity and molecular dynamics." Journal of The Royal Society Interface.[Link]

-

Brookes, P. S., et al. "The mislabelling of deoxycorticosterone: making sense of corticosteroid structure and function." Journal of Endocrinology.[Link]

-

Funder, J. W. "The Multifaceted Mineralocorticoid Receptor." Comprehensive Physiology.[Link]

-

Veldhuis, H. D., et al. "Relative binding affinity of steroids for the corticosterone receptor system in rat hippocampus." Journal of Steroid Biochemistry.[Link]

An In-depth Technical Guide on the Metabolic Pathways and Half-life of Deoxycorticosterone Acetate in Rodents

Introduction

Deoxycorticosterone acetate (DOCA), a synthetic ester of the endogenous mineralocorticoid deoxycorticosterone (DOC), serves as a critical tool in preclinical research.[1] Primarily, it is used to induce salt-sensitive hypertension in rodent models, providing a robust platform for investigating the pathophysiology of hypertension and evaluating novel therapeutic interventions.[1][2][3][4] Understanding the metabolic fate and pharmacokinetic profile of DOCA in these models is paramount for the accurate interpretation of experimental data and for the rational design of study protocols. This guide provides a comprehensive overview of the metabolic pathways, half-life, and methodologies for the study of DOCA in rodents, tailored for researchers, scientists, and drug development professionals.

Metabolic Pathways of Deoxycorticosterone Acetate in Rodents

The metabolic journey of DOCA in rodents is a multi-step process initiated by its conversion to the active form, 11-deoxycorticosterone (DOC), followed by enzymatic modifications and eventual excretion.

Initial Hydrolysis: From Prodrug to Active Compound

Deoxycorticosterone acetate is, in essence, a prodrug. Following administration, it undergoes rapid hydrolysis by esterases present in the blood and tissues, cleaving the acetate group to release the biologically active steroid, 11-deoxycorticosterone (DOC).[1][5] This initial conversion is a prerequisite for its mineralocorticoid activity.

Primary Metabolic Transformations of 11-Deoxycorticosterone

Once formed, DOC is a substrate for several key steroidogenic enzymes, primarily within the cytochrome P450 (CYP) superfamily. The major metabolic pathways involve hydroxylation at various positions on the steroid nucleus.

-

11β-Hydroxylation to Corticosterone: The most significant metabolic route for DOC in rodents is its conversion to corticosterone, the primary glucocorticoid in these species. This reaction is catalyzed by the enzyme 11β-hydroxylase (CYP11B1) , which is predominantly expressed in the adrenal glands.[6]

-

Conversion to Aldosterone: DOC also serves as a precursor in the synthesis of aldosterone, a potent mineralocorticoid. This multi-step conversion is mediated by aldosterone synthase (CYP11B2) and involves an 18-hydroxylation followed by an 18-oxidation.[7]

-

Other Hydroxylation Pathways: Evidence also suggests the presence of other hydroxylation pathways, such as 19-hydroxylation, which has been observed in hamster adrenal mitochondria.[8]

The following diagram illustrates the primary metabolic pathways of DOCA in rodents:

Downstream Metabolites and Conjugation

The primary metabolites, such as corticosterone, undergo further metabolism. In rats, corticosterone is degraded into several metabolites, which can be identified by techniques like liquid chromatography-mass spectrometry (LC-MS).[9] These metabolites are then made more water-soluble for excretion through Phase II conjugation reactions, primarily glucuronidation and sulfation in the liver.[10][11]

Excretion Pathways and Enterohepatic Circulation

In rats, a significant portion of corticosteroid metabolites are excreted in the feces (around 80%), with the remainder eliminated in the urine (about 20%).[12] The peak concentration of metabolites appears in urine approximately 3.2 hours after administration, while the peak in feces is observed after about 16.7 hours.[12] There is also evidence for the enterohepatic circulation of some steroid metabolites in rats, where metabolites excreted in the bile can be reabsorbed from the intestine and re-enter circulation.[10][13][14][15] This process can influence the overall pharmacokinetic profile of the parent compound and its metabolites.

Pharmacokinetics and Half-life of Deoxycorticosterone in Rodents

The pharmacokinetic profile of DOC is characterized by rapid clearance from the circulation.

Absorption and Distribution

Following subcutaneous or intramuscular administration of DOCA, the prodrug is absorbed into the systemic circulation where it is rapidly converted to DOC. DOC then distributes to various tissues. Studies in mice have shown that maximum radioactivity in most organs appears within 5-10 minutes after intraperitoneal injection of radiolabeled DOC.[16]

Half-Life

While specific half-life values for DOCA or DOC in rodents are not extensively reported in readily available literature, related compounds and metabolic processes suggest a short half-life. For instance, a study on 11-deoxycortisol in a human subject reported a rapid overall half-life in circulation of approximately 4.7 minutes.[17] The rapid metabolism of DOC to corticosterone and other metabolites in rodents is consistent with a short biological half-life.

The following table summarizes key pharmacokinetic characteristics of DOC in rodents:

| Parameter | Observation in Rodents | Citation(s) |

| Absorption | Rapid following parenteral administration. | [16] |

| Distribution | Quick distribution to various organs, with peak concentrations within minutes. | [16] |

| Metabolism | Primarily hepatic via cytochrome P450 enzymes. | [9] |

| Half-life | Expected to be short due to rapid metabolism. | [17] |

| Excretion | Predominantly in feces, with a smaller fraction in urine. | [12] |

Experimental Protocols for a Preclinical Study

A well-designed preclinical study to investigate the metabolic pathways and half-life of DOCA in rodents involves a carefully planned in-life phase for sample collection and a robust bioanalytical phase for sample analysis.

Part A: In-Life Phase - Pharmacokinetic and Metabolism Study

This phase focuses on the administration of DOCA to rodents and the systematic collection of biological samples over a defined time course.

1. Animal Model Selection:

-

Species and Strain: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their larger blood volume, allowing for serial blood sampling from a single animal.[18][19] C57BL/6 mice are also frequently used.[16]

2. DOCA Formulation and Administration:

-

Formulation: For injection, DOCA can be dissolved in an oil-based vehicle such as sesame oil or in a solution containing DMSO and Tween 80.[5][20] For hypertension models, DOCA is often administered via subcutaneous implantation of slow-release pellets.[3][4]

-

Route of Administration: Intravenous (IV) administration is ideal for determining the true elimination half-life, while subcutaneous (SC) or intramuscular (IM) injections are also common.[18][19]

3. Blood Sampling Regimen:

-

Rationale: The timing of blood sample collection is critical for accurately defining the pharmacokinetic profile. For a compound with an expected short half-life, frequent sampling is necessary in the initial phase.

-

Suggested Time Points (for IV administration): 0 (pre-dose), 2, 5, 15, 30, 60, 90, 120, 240, and 360 minutes post-dose.[18][21]

-

Method of Collection: Blood can be collected via a cannulated vessel (e.g., jugular vein) for serial sampling in rats or via retro-orbital or tail-vein sampling.[21] To minimize stress-induced changes in endogenous steroid levels, consistent and gentle handling is crucial.[19]

4. Urine and Feces Collection:

-

Method: Animals should be housed in metabolic cages that allow for the separate collection of urine and feces.[12][22]

-

Collection Intervals: Urine and feces should be collected at regular intervals (e.g., every 12 or 24 hours) for several days to capture the full excretion profile.[12]

The workflow for the in-life phase is depicted in the following diagram:

Part B: Bioanalytical Phase - Sample Analysis

This phase involves the processing of collected biological samples and the quantification of DOCA, DOC, and its metabolites.

1. Plasma/Serum Preparation:

-

Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.[18][23] The plasma is then stored at -80°C until analysis.

2. Extraction of Steroids:

-

Liquid-Liquid Extraction (LLE): A common method for extracting steroids from plasma involves using an organic solvent such as methylene chloride or chloroform.[24][25]

-